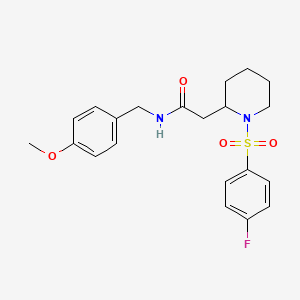

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide

Beschreibung

This compound features a piperidine ring substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 2-position with an acetamide moiety linked to a 4-methoxybenzyl group.

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-28-19-9-5-16(6-10-19)15-23-21(25)14-18-4-2-3-13-24(18)29(26,27)20-11-7-17(22)8-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRWYWTUKICWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and various aromatic substituents. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The presence of the 4-fluorophenyl group is expected to enhance the compound's binding affinity to biological targets, while the sulfonyl group contributes to its stability and reactivity.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The piperidine ring provides a scaffold for molecular interactions, while the fluorine atom enhances metabolic stability and binding characteristics compared to other halogenated compounds.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes implicated in disease mechanisms, particularly those involved in cancer cell proliferation.

- Receptor Interactions: It selectively binds to certain receptors, potentially modulating biochemical pathways crucial for therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound's structural features suggest that it may possess similar activities.

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structural motifs can exhibit anti-proliferative effects against various cancer cell lines. For example, compounds targeting Poly (ADP-Ribose) Polymerase (PARP) have shown promising results in inhibiting cancer cell growth . The potential anticancer activity of this compound warrants further investigation.

Case Studies and Research Findings

- Inhibition Studies:

- Synergistic Effects:

-

Structural Activity Relationship (SAR):

- SAR studies indicate that modifications in the substituent groups significantly affect biological activity. The unique combination of a fluorinated aromatic system and a sulfonamide moiety is hypothesized to optimize pharmacological profiles .

Data Table: Comparison of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Discussion of Divergences and Limitations

- Structural vs. Functional Similarities : While the target shares sulfonamide and acetamide motifs with FPR2 agonists (), its piperidine ring and 4-methoxybenzyl group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to piperazine analogs ().

- Synthetic Challenges : The absence of reported yields or melting points for the target compound highlights a gap in current literature, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.